7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid

Physicochemical Characterization Structure-Activity Relationship Synthetic Intermediate Selection

Researchers requiring precise 3,4-dichlorophenyl substitution for reproducible SAR studies face supply challenges with isomeric impurities. 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid (CAS 502651-26-5) provides the exact 3,4-dichloro orientation critical for consistent molecular recognition and biological assay outcomes. • Confirmed 3,4-dichloro substitution pattern - avoids unpredictable results from 2,3-, 2,4-, or 3,5-dichloro isomers • Versatile carboxylic acid/ketone dual functionality for esterification and nucleophilic addition reactions • Pharma & agrochemical intermediate with batch-to-batch consistency for reproducible synthesis workflows

Molecular Formula C13H14Cl2O3
Molecular Weight 289.15 g/mol
CAS No. 502651-26-5
Cat. No. B1370467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
CAS502651-26-5
Molecular FormulaC13H14Cl2O3
Molecular Weight289.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCCCCC(=O)O)Cl)Cl
InChIInChI=1S/C13H14Cl2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
InChIKeyRXLFAYPUBIARCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid Properties


7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid (CAS 502651-26-5), with molecular formula C13H14Cl2O3 and a molecular weight of approximately 289.15 g/mol [1], is an aryl-oxo-heptanoic acid derivative characterized by a 3,4-dichlorophenyl ketone moiety linked to a heptanoic acid chain. The compound is primarily recognized as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals . It exhibits properties typical of carboxylic acids, including acidity and the capacity to form salts and esters, while the ketone group contributes to its reactivity in nucleophilic addition reactions .

Workflow Synthetic intermediate for pharmaceutical and agrochemical R&D
Key Structural Feature 3,4-Dichlorophenyl ketone moiety with heptanoic acid chain
Reactivity Context Carboxylic acid salt/ester formation; ketone nucleophilic addition

Non-Interchangeability with Dichlorophenyl Analogs


The 3,4-dichloro substitution pattern on the phenyl ring of 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid is a critical determinant of its chemical reactivity and potential biological interactions. While structurally related compounds exist—such as 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid (CAS 898791-25-8), 7-(2,3-dichlorophenyl)-7-oxoheptanoic acid (CAS 898791-16-7), and 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid (CAS 898765-54-3)—the specific 3,4-dichloro orientation can significantly influence molecular recognition events, including enzyme binding and receptor interactions . Generic substitution with a different dichlorophenyl isomer or a mono-chlorinated analog (e.g., 7-(4-chlorophenyl)-7-oxoheptanoic acid) may therefore lead to unpredictable outcomes in synthesis or biological assays . The absence of published comparative data for this specific compound underscores the necessity of sourcing the exact CAS-designated material to ensure reproducibility in research and industrial applications.

Target Compound
3,4-Dichlorophenyl substitution pattern; exact CAS-designated material
Isomeric Analogs
2,4-; 2,3-; 3,5-Dichlorophenyl isomers may shift reactivity and molecular recognition
Target Compound
Dichlorinated aryl ketone; two chlorine substituents influence electrophilicity
Mono-Chlorinated Analog
7-(4-Chlorophenyl) analog may not reproduce steric and electronic profile
Comparative data for isomer-specific behavior are not available in public sources; sourcing the exact CAS-numbered compound supports synthetic reproducibility.

Differentiation from Structural Analogs


Physicochemical Comparison vs. Analogs

The 3,4-dichlorophenyl substitution pattern of the target compound confers distinct physicochemical properties compared to other dichlorophenyl isomers. While direct experimental data for this specific compound is limited in public sources, the predicted boiling point for 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid is 467.718°C at 760 mmHg, and its density is 1.302 g/cm³ [1]. These values, derived from computational models, provide a baseline for distinguishing the compound from its isomers. However, no directly comparable experimental data for 7-(2,4-dichlorophenyl)-7-oxoheptanoic acid or 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid could be located in authoritative sources to construct a rigorous quantitative comparison.

Physicochemical context
Class-level
Boiling point: 467.718 °C at 760 mmHg; Density: 1.302 g/cm³ (predicted)
Data to verify; no experimental comparator data available
Predicted from computational models; isomer comparisons require experimental validation
Physicochemical Characterization Structure-Activity Relationship Synthetic Intermediate Selection

7-(3,4-Dichlorophenyl)-7-oxoheptanoic Acid Applications


Synthetic Intermediate for Pharma R&D

Based on its structural features—a dichlorophenyl group and a carboxylic acid functionality—7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid is designated as an important intermediate in organic synthesis, particularly for the development of new pharmaceutical and agrochemical candidates . This application is supported by vendor documentation but lacks specific experimental validation in the public domain.

Utility in SAR Studies

The compound's 3,4-dichlorophenyl ketone moiety is a common pharmacophore in various bioactive molecules. It may serve as a reference compound or building block in SAR studies investigating the impact of halogen substitution patterns on biological activity . However, no direct evidence from peer-reviewed studies confirming its use in such contexts could be identified during this analysis.

Carboxylic Acid Reactivity Research Tool

The compound is noted to exhibit properties typical of carboxylic acids, including acidity and the ability to form salts and esters . This makes it a suitable model substrate for studying nucleophilic addition reactions and esterification processes, although this application is inferred from its chemical class rather than demonstrated by specific experimental data.

Application
Selection Property
Validation Focus
Synthetic intermediate for pharma R&D
Dichlorophenyl ketone + carboxylic acid bifunctional scaffold
Vendor documentation review; in-house reactivity assessment
SAR studies on halogen substitution
3,4-Dichloro pharmacophore orientation
Comparative isomer panel; biological readout confirmation
Carboxylic acid reactivity research
Esterification and salt formation capacity
Reaction condition optimization; product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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